molecular formula C14H16O B3060222 1-(Phenylethynyl)-1-cyclohexanol CAS No. 20109-09-5

1-(Phenylethynyl)-1-cyclohexanol

Cat. No. B3060222
CAS RN: 20109-09-5
M. Wt: 200.28 g/mol
InChI Key: LBEMYSKBSYEVAG-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)-1-cyclohexanol, also known as PCE, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the concentration of glycine in the synaptic cleft. PCE has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.

Scientific Research Applications

Photophysical Properties

  • Photophysical Behaviors : A study by Beeby et al. (2002) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), and found it exhibits conventional emission from the lowest vibrational level of the first excited singlet state without aggregation in cyclohexane solution (Beeby et al., 2002).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Xin et al. (1994) described the synthesis of (Z)‐1‐[2‐(Triarylstannyl)vinyl]‐1‐Cyclohexanols and their Arylhalostannyl Derivatives from 1-Ethynyl-1-cyclohexanol, offering insights into the structural and chemical properties of these compounds (Xin et al., 1994).

Reactive Distillation in Industrial Processes

  • Industrial Application in Nylon Production : Lorenzo et al. (2016) modeled a reactive distillation column for purifying cyclohexanone from a mixture containing 1-cyclohexanol, an important step in producing high-quality nylon fibers (Lorenzo et al., 2016).

Organic Photoreactions

  • Organic Photoreactions : Marshall and Greene (1969) studied the UV irradiation of dimethyl-1-cyclohexenylcarbinol, revealing various products and proposing pathways for these reactions, showcasing the photochemical reactivity of related compounds (Marshall & Greene, 1969).

properties

IUPAC Name

1-(2-phenylethynyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEMYSKBSYEVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343996
Record name 1-(Phenylethynyl)-1-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylethynyl)-1-cyclohexanol

CAS RN

20109-09-5
Record name 1-(Phenylethynyl)-1-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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